molecular formula C15H14N2O2 B3221112 5-methoxy-2-(4-methoxyphenyl)-2H-indazole CAS No. 120455-06-3

5-methoxy-2-(4-methoxyphenyl)-2H-indazole

Cat. No.: B3221112
CAS No.: 120455-06-3
M. Wt: 254.28 g/mol
InChI Key: YKFVNNMSHZEIDR-UHFFFAOYSA-N
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Description

5-Methoxy-2-(4-methoxyphenyl)-2H-indazole is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic aromatic compounds that have gained significant attention due to their diverse biological activities and potential therapeutic applications. The presence of methoxy groups on both the indazole and phenyl rings enhances the compound’s chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-2-(4-methoxyphenyl)-2H-indazole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxyphenylhydrazine and 5-methoxy-2-nitrobenzaldehyde.

    Condensation Reaction: The first step involves the condensation of 4-methoxyphenylhydrazine with 5-methoxy-2-nitrobenzaldehyde in the presence of an acid catalyst to form the corresponding hydrazone.

    Cyclization: The hydrazone undergoes cyclization under acidic or basic conditions to form the indazole ring.

    Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-(4-methoxyphenyl)-2H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas with palladium catalyst.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).

    Coupling: Boronic acids, palladium catalysts, and bases (potassium carbonate).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

    Coupling: Biaryl compounds.

Scientific Research Applications

5-Methoxy-2-(4-methoxyphenyl)-2H-indazole has various scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It serves as a probe to study biological processes and interactions, particularly in enzyme inhibition and receptor binding studies.

    Medicine: The compound exhibits potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-methoxy-2-(4-methoxyphenyl)-2H-indazole involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as lipoxygenases and cyclooxygenases, which play roles in inflammation and cancer. It binds to the active sites of these enzymes, preventing the conversion of substrates into pro-inflammatory and pro-cancerous molecules . Additionally, the compound may interact with receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methoxy-2-(4-methoxyphenyl)-1H-indole
  • 5-Methoxy-2-(4-methoxyphenyl)-1H-imidazole
  • 5-Methoxy-2-(4-methoxyphenyl)naphtho[1,8-bc]furylium perchlorate

Uniqueness

5-Methoxy-2-(4-methoxyphenyl)-2H-indazole is unique due to its specific substitution pattern and the presence of both methoxy groups. This structural arrangement enhances its chemical stability and biological activity compared to similar compounds. The indazole core provides a versatile scaffold for further functionalization, making it a valuable compound in medicinal chemistry and drug discovery .

Properties

IUPAC Name

5-methoxy-2-(4-methoxyphenyl)indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-18-13-5-3-12(4-6-13)17-10-11-9-14(19-2)7-8-15(11)16-17/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKFVNNMSHZEIDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=C3C=C(C=CC3=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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